

TD-004: A Technical Guide to a Novel ALK Degradер

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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785

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Introduction

TD-004 is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), a crucial therapeutic target in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] Developed as a Proteolysis Targeting Chimera (PROTAC), **TD-004** offers an alternative therapeutic strategy to traditional kinase inhibitors by inducing the complete degradation of the ALK protein.[1][3] This document provides a comprehensive technical overview of **TD-004**, including its mechanism of action, key experimental data, and detailed methodologies for its evaluation.

Core Compound Details

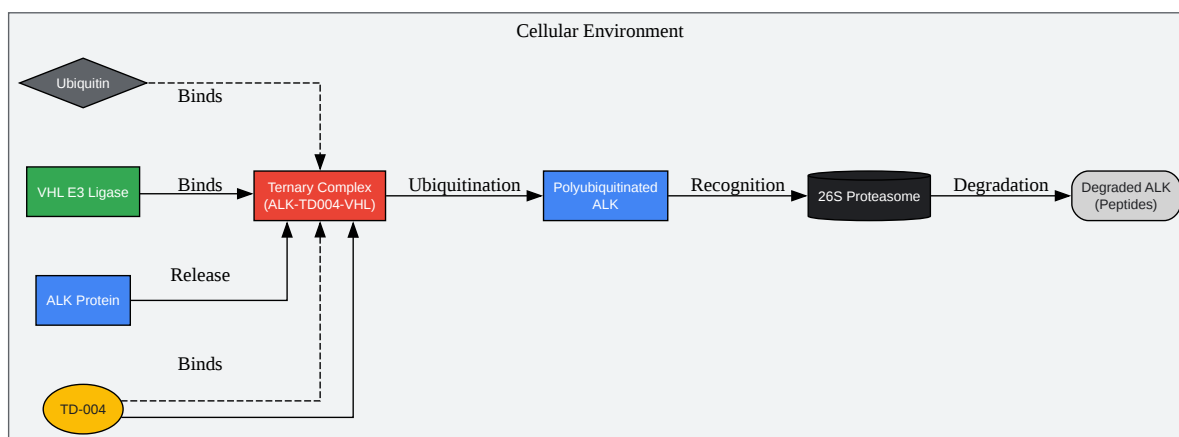
TD-004 is a heterobifunctional molecule that consists of three key components: a ligand that binds to the ALK protein (ceritinib), a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This design allows **TD-004** to recruit the VHL E3 ligase to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Mechanism of Action: The PROTAC Pathway

TD-004 operates through the PROTAC mechanism, a novel therapeutic modality that harnesses the cell's own protein disposal system to eliminate disease-causing proteins. The

process can be summarized in the following steps:

- Ternary Complex Formation: **TD-004** simultaneously binds to both the ALK protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
- Ubiquitination: The proximity induced by **TD-004** allows the E3 ligase to transfer ubiquitin molecules to the ALK protein.
- Proteasomal Degradation: The polyubiquitinated ALK protein is then recognized and degraded by the 26S proteasome.
- Catalytic Cycle: After inducing degradation, **TD-004** is released and can bind to another ALK protein, initiating a new cycle of degradation.



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Figure 1: Mechanism of action of **TD-004**.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for **TD-004**.

Table 1: In Vitro Activity of **TD-004**

Cell Line	ALK Status	IC50 (µM) - Growth Inhibition	ALK Degradation (%) at 1 µM
SU-DHL-1	NPM-ALK Fusion Positive	0.058	>90%
H3122	EML4-ALK Fusion Positive	0.18	Not specified

Table 2: In Vivo Efficacy of **TD-004** in H3122 Xenograft Model

Treatment Group	Dose	Administration Route	Dosing Schedule	Outcome
TD-004	50 mg/kg	Intraperitoneal (i.p.)	Daily for 14 days	Significant reduction in tumor growth
Vehicle Control	-	Intraperitoneal (i.p.)	Daily for 14 days	Tumor growth

Experimental Protocols

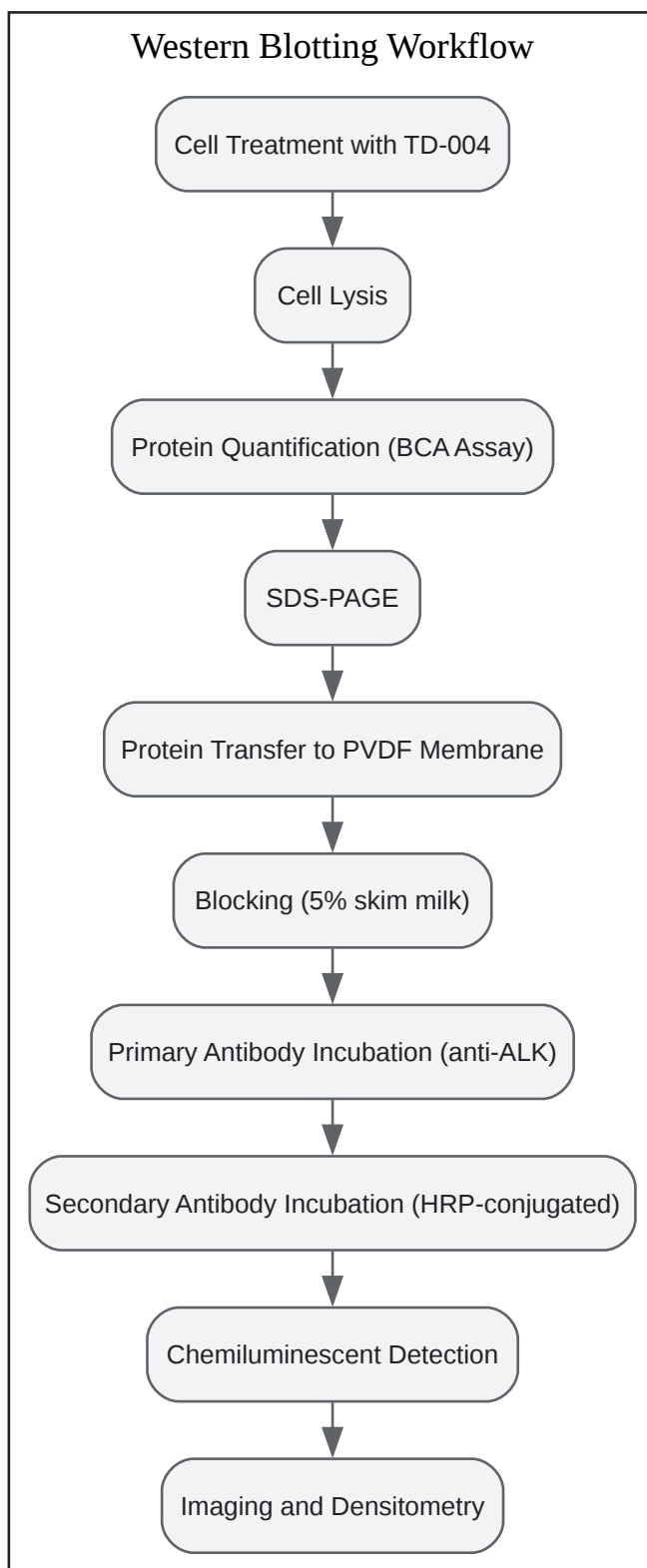
Detailed methodologies for the key experiments cited are provided below.

Cell Culture

- Cell Lines: SU-DHL-1 (anaplastic large cell lymphoma) and H3122 (non-small cell lung cancer) cells were used.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for ALK Degradation



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Figure 2: Western blotting experimental workflow.

- **Cell Treatment:** SU-DHL-1 or H3122 cells were treated with varying concentrations of **TD-004** or vehicle (DMSO) for the indicated times.
- **Cell Lysis:** Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates was determined using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against ALK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.

Cell Viability Assay (MTT)

- **Cell Seeding:** Cells were seeded in 96-well plates.
- **Compound Treatment:** The following day, cells were treated with a serial dilution of **TD-004** for 72 hours.
- **MTT Addition:** MTT reagent was added to each well and incubated for 4 hours.
- **Solubilization:** The formazan crystals were dissolved in DMSO.
- **Absorbance Reading:** The absorbance at 570 nm was measured using a microplate reader.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis.

In Vivo Xenograft Study

- Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
- Tumor Implantation: H3122 cells were subcutaneously injected into the right flank of each mouse.
- Treatment Initiation: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and vehicle control groups.
- Drug Administration: **TD-004** (50 mg/kg) or vehicle was administered intraperitoneally once daily for 14 days.[1]
- Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²) / 2.
- Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the treatment and control groups.

Conclusion

TD-004 represents a promising therapeutic agent that effectively induces the degradation of oncogenic ALK fusion proteins.[1][2] Its potent in vitro and in vivo activity highlights the potential of the PROTAC approach for overcoming the limitations of traditional kinase inhibitors. [1] The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.

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References

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